(5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Thioredoxin reductase TrxR inhibition Redox biology

(5E)-3-Allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one (CAS 299904-48-6) is a fully substituted 5-arylidene-2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative bearing an N3-allyl substituent and a 3,4,5-trimethoxybenzylidene group at the C5 position. The compound has a molecular formula of C16H17NO4S2, a molecular weight of 351.44 g/mol, a calculated logP of 3.5, zero hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area (tPSA) of 105 Ų.

Molecular Formula C16H17NO4S2
Molecular Weight 351.44
CAS No. 299904-48-6
Cat. No. B2409854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
CAS299904-48-6
Molecular FormulaC16H17NO4S2
Molecular Weight351.44
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC=C
InChIInChI=1S/C16H17NO4S2/c1-5-6-17-15(18)13(23-16(17)22)9-10-7-11(19-2)14(21-4)12(8-10)20-3/h5,7-9H,1,6H2,2-4H3/b13-9+
InChIKeyLQACTBNZQONZQZ-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5E)-3-Allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one (CAS 299904-48-6): Chemical Identity, Physicochemical Profile, and Comparative Positioning Within the 2-Thioxo-4-thiazolidinone Class


(5E)-3-Allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one (CAS 299904-48-6) is a fully substituted 5-arylidene-2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative bearing an N3-allyl substituent and a 3,4,5-trimethoxybenzylidene group at the C5 position [1]. The compound has a molecular formula of C16H17NO4S2, a molecular weight of 351.44 g/mol, a calculated logP of 3.5, zero hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area (tPSA) of 105 Ų [2]. This compound belongs to a well-studied class of heterocycles known for diverse pharmacological activities, yet it occupies a specific and under-characterized position within the chemical space of 2-thioxo-4-thiazolidinones by combining the N3-allyl group with a trimethoxylated benzylidene moiety—a substitution pattern that distinguishes it from the more common N3-phenyl, N3-benzyl, N3-methyl, and N3-unsubstituted analogs that dominate the literature [3].

Why (5E)-3-Allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one Cannot Be Replaced by a Generic Rhodanine Analog in Target-Focused Research


Generic substitution within the 2-thioxo-4-thiazolidinone class is not scientifically valid because even minor modifications to the N3 and C5 positions produce profound shifts in biological target engagement, lipophilicity, and pharmacokinetic suitability. The N3-allyl group on this compound confers a unique electronic and steric environment compared to N3-phenyl, N3-benzyl, or N3-methyl analogs, while the 3,4,5-trimethoxybenzylidene moiety provides a distinct hydrogen-bond acceptor surface that differs from mono-methoxy, di-methoxy, or non-methoxylated arylidene derivatives . Published chromatographic and computational studies on a series of 2-thioxo-1,3-thiazolidin-4-one derivatives have demonstrated that experimentally determined lipophilicity (RM values) and computationally predicted logP values vary substantially with substituent identity, directly affecting membrane permeability and oral bioavailability predictions [1]. Furthermore, the compound's reported inhibitory activity against thioredoxin reductase (TrxR) with an IC50 of 200 μM in human SH-SY5Y cells [2] is not a generic class property; closely related analogs—including the N3-unsubstituted 5-benzylidene-2-thioxothiazolidin-4-one (IC50 13–100 μM against unrelated targets NAT1 and acetylcholinesterase) and the N3-(3-trifluoromethyl)phenyl analog (no reported TrxR activity)—demonstrate entirely different target selectivity profiles [3]. Consequently, substituting this compound with a generic 2-thioxo-4-thiazolidinone derivative in target-focused research or procurement would invalidate biological conclusions and compromise experimental reproducibility.

Quantitative Differentiation Evidence for (5E)-3-Allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one vs. Closest Analogs: A Comparator-Based Procurement Decision Guide


TrxR Inhibitory Activity: Direct Enzymatic Evidence Distinguishing N3-Allyl from N3-Unsubstituted and N3-Aryl Rhodanine Analogs

This compound demonstrates measurable inhibitory activity against human thioredoxin reductase (TrxR), a key redox homeostasis enzyme and validated anticancer target, with an IC50 value of 200 μM (2.00E+5 nM) in intact human SH-SY5Y neuroblastoma cells using DTNB as substrate (15 min preincubation, 20 min measurement) [1]. This activity is reported in the BindingDB/ChEMBL curated database (CHEMBL4443061) and constitutes the only publicly available target-specific enzymatic activity data identified for this precise compound. In contrast, the N3-unsubstituted core scaffold (Z)-5-benzylidene-2-thioxothiazolidin-4-one shows no TrxR activity; its reported enzyme inhibition targets are arylamine N-acetyltransferase 1 (NAT1, IC50 = 13 μM) and acetylcholinesterase (IC50 = 100 μM), representing an entirely different selectivity spectrum [2]. The N3-(3-trifluoromethyl)phenyl analog (Hit2Lead SC-6049956), which shares the identical 5-(3,4,5-trimethoxybenzylidene) moiety but substitutes the N3-allyl with a bulkier aryl group, has no reported TrxR activity and is profiled against screening libraries for unrelated targets . More potent TrxR inhibitors exist within the broader class—for example, TrxR-IN-D9 achieves IC50 values of 0.03–0.1 μM in MCF-7 and HT-29 cells [3]—but these represent different chemotypes (non-rhodanine thiazolidinones or metal-containing complexes) and cannot be considered direct analogs of the 2-thioxo-4-thiazolidinone scaffold.

Thioredoxin reductase TrxR inhibition Redox biology Cancer cell targeting

Lipophilicity Tuning: N3-Allyl Substitution Provides a Balanced LogP (3.5) Positioned Between Highly Lipophilic N3-Aryl and Excessively Hydrophilic N3-Unsubstituted Rhodanine Analogs

The calculated XLogP3 of this compound is 3.5, as derived from PubChem-computed physicochemical properties [1]. This value falls within the optimal range for oral bioavailability (Lipinski's rule of five specifies logP ≤ 5) while providing sufficient lipophilicity for membrane permeation. Comparative analysis with structurally characterized analogs reveals a systematic relationship between N3 substitution and lipophilicity: the N3-(3-trifluoromethyl)phenyl analog (Hit2Lead SC-6049956), which retains the identical 5-(3,4,5-trimethoxybenzylidene) group, has a substantially higher logP of 4.19 (+0.69 log units) and an increased molecular weight of 455 g/mol (+103.56 g/mol), introducing potential solubility and bioavailability liabilities . The N3-unsubstituted analog (Z)-5-(3,4,5-trimethoxybenzylidene)-2-thioxothiazolidin-4-one has a predicted logP of approximately 2.84 and a molecular weight of only 311.38 g/mol, but lacks the allyl group necessary for TrxR engagement [2]. An experimentally validated chromatographic study of eight 2-thioxo-1,3-thiazolidin-4-one derivatives confirmed that measured RM values (reversed-phase TLC lipophilicity indices) correlate strongly with N3 and C5 substituent identity, with logP differences of >0.5 units being sufficient to alter membrane partitioning behavior [3]. The tPSA of 105 Ų for the target compound is notably higher than the 48.0 Ų of the N3-(3-CF3)phenyl analog, reflecting the exposed polar surface of the allyl-thioxo-thiazolidinone core vs. the buried surface in the aryl-substituted variant—a parameter directly relevant to blood-brain barrier penetration predictions and oral absorption forecasting .

Lipophilicity Drug-likeness Membrane permeability LogP optimization

Drug-Likeness and Oral Bioavailability Prediction: Lipinski Compliance With Zero Violations Across the 2-Thioxo-4-thiazolidinone Substitution Landscape

The compound satisfies all four Lipinski rule-of-five criteria without any violations: molecular weight 351.44 g/mol (<500), calculated logP 3.5 (<5), zero hydrogen bond donors (<5), and six hydrogen bond acceptors (<10) [1]. This compliance profile is consistent with the broader class, as demonstrated in the Zakrzewski et al. (2018) study where all eight analyzed 2-thioxo-1,3-thiazolidin-4-one derivatives were found to obey Lipinski's rule of five for orally active drugs [2]. However, a critical distinction emerges when comparing specific N3-substituted analogs: the N3-(3-CF3)phenyl derivative, despite also being Lipinski-compliant, exhibits a logP of 4.19—approaching the upper boundary of the rule-of-five and associated with increased risk of poor aqueous solubility, CYP450 inhibition, and promiscuous binding . The N3-unsubstituted analog, with a logP of ~2.84 and one hydrogen bond donor (NH), is also Lipinski-compliant but has lower predicted membrane permeability [3]. The target compound's intermediate logP (3.5), combined with zero HBDs and a moderate tPSA (105 Ų), positions it in a favorable ADME space that balances absorption and distribution characteristics—a profile that is specifically a consequence of the N3-allyl substitution pattern and cannot be assumed for other N3-substituted variants.

Drug-likeness Lipinski rule of five Oral bioavailability ADME prediction

Synthetic Accessibility and Structural Versatility: The Allyl Handle Enables Downstream Derivatization Not Accessible from N3-Aryl or N3-Benzyl Rhodanine Analogs

The terminal alkene of the N3-allyl substituent provides a chemically orthogonal reactive handle that enables post-synthetic diversification via thiol-ene click chemistry, olefin metathesis, hydroboration, epoxidation, and transition metal-catalyzed cross-coupling reactions—synthetic transformations that are fundamentally inaccessible from the fully substituted N3-phenyl, N3-benzyl, or N3-methyl analogs . This structural feature transforms the compound from a terminal screening hit into a versatile intermediate for focused library synthesis and structure-activity relationship (SAR) exploration. The compound is commercially available from multiple vendors (AKSci, Leyan, Chemsrc, CymitQuimica) at purities ranging from 90% to 98%, indicating established synthetic protocols and reliable supply chains . In contrast, the N3-(3-CF3)phenyl analog (Hit2Lead SC-6049956) is available only through specialized screening compound suppliers at restricted quantities (1–50 mg), and the N3-unsubstituted analog (CAS 1365540-52-8) is described in the literature primarily as a synthetic product of microwave-assisted condensation in 84% yield, with limited commercial availability [1]. The combination of commercial accessibility and the allyl functional group makes this compound uniquely suited as a starting point for generating diverse compound libraries—a capability absent in N3-aryl and N3-benzyl analogs that lack chemically tractable functional groups at the N3 position.

Click chemistry Thiol-ene reaction Structural diversification Medicinal chemistry Combinatorial libraries

Target Selectivity Pattern: Absence of Broad-Spectrum Pan-Assay Interference Confounds That Plague Unsubstituted Rhodanine Scaffolds

Rhodanine-based compounds have gained a well-documented reputation as pan-assay interference compounds (PAINS) and frequent hitters in high-throughput screening campaigns due to the electrophilic nature of the exocyclic double bond and the potential for non-specific protein reactivity [1]. The N3-unsubstituted analog (Z)-5-benzylidene-2-thioxothiazolidin-4-one exemplifies this promiscuity: BindingDB records show measurable inhibitory activity against at least three structurally and functionally unrelated targets—arylamine N-acetyltransferase 1 (NAT1, IC50 = 13 μM), acetylcholinesterase (IC50 = 100 μM), and β-lactamase (IC50 = 455 μM)—spanning enzyme classes with no mechanistic relationship [2]. In contrast, the BindingDB entry for the target compound (CHEMBL4443061) reports activity against only a single target (TrxR, IC50 = 200 μM), suggesting that the combined N3-allyl and 5-(3,4,5-trimethoxybenzylidene) substitution pattern constrains binding to a narrower target space [3]. This selectivity pattern, while still requiring further profiling to conclusively exclude off-target effects, represents a meaningful departure from the promiscuous binding behavior of the unsubstituted rhodanine core. The 5-(3,4,5-trimethoxybenzylidene) moiety is itself reported to contribute to target binding specificity in other heterocyclic contexts—analogs bearing this group have shown selective inhibition of tubulin polymerization (IC50 = 2.89–9.37 μM vs. colchicine IC50 = 6.93 μM) and COX-2 (IC50 = 0.42–29.11 μM vs. celecoxib IC50 = 0.86 μM) in completely different chemotypes, confirming that the trimethoxyphenyl motif does not inherently confer promiscuity [4][5].

PAINS Pan-assay interference Target selectivity Rhodanine promiscuity Assay artifacts

Crystallographic and Structural Biology Relevance: The 3,4,5-Trimethoxybenzylidene Moiety as a Privileged Pharmacophore for Tubulin Colchicine-Site and COX-2 Binding Across Distinct Heterocyclic Scaffolds

The 3,4,5-trimethoxybenzylidene (TMB) moiety is a well-validated pharmacophore that confers binding affinity to the colchicine site of tubulin and to the cyclooxygenase-2 (COX-2) active site across diverse heterocyclic scaffolds. In thiazolidinone-containing coumarin derivatives, compounds bearing the TMB motif achieved tubulin polymerization IC50 values of 2.89–9.37 μM, with the most potent analog (3b, IC50 = 2.89 μM) outperforming the reference inhibitor colchicine (IC50 = 6.93 μM) [1]. In a separate series of 2,3-diaryl-1,3-thiazolidin-4-one derivatives incorporating structurally related arylidene motifs, COX-2 inhibition ranged from IC50 0.42 to 29.11 μM, with several compounds matching or exceeding the potency of the clinical reference celecoxib (IC50 = 0.86 μM) [2]. While neither of these published series includes the precise N3-allyl-2-thioxo substitution pattern of the target compound, they establish the TMB group as a transferable pharmacophoric element whose binding contributions are maintained across different heterocyclic contexts. For the target compound, the TMB moiety likely contributes additively to target engagement, complementing the N3-allyl group's role in directing selectivity toward TrxR rather than tubulin or COX-2. Additionally, crystallographic data for the closely related (Z)-5-(3,4,5-trimethoxybenzylidene)-2-thioxothiazolidin-4-one (CAS not the target but structurally analogous) confirm that this compound class crystallizes with Z' = 2 in space group P-1, with two independent molecules forming an isolated dimer—structural information relevant to co-crystallization studies and solid-state characterization [3].

Tubulin polymerization COX-2 inhibition Pharmacophore mapping Molecular docking Colchicine binding site

Optimal Research and Industrial Application Scenarios for (5E)-3-Allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one Based on Quantified Differentiation Evidence


TrxR-Focused Redox Biology and Anticancer Target Validation Studies Requiring a Rhodanine-Derived Chemical Probe with Documented Target Engagement

For academic or biotech laboratories investigating the role of thioredoxin reductase (TrxR) in cancer cell redox homeostasis, apoptosis, and ferroptosis pathways, this compound serves as the only 2-thioxo-4-thiazolidinone-based probe with publicly documented TrxR inhibitory activity (IC50 = 200 μM in SH-SY5Y cells) [1]. Its defined, albeit modest, potency makes it suitable for target engagement proof-of-concept experiments, competitive binding studies, and as a starting scaffold for medicinal chemistry optimization toward improved TrxR affinity. Unlike the more potent but structurally unrelated TrxR inhibitors (e.g., TrxR-IN-D9, IC50 = 0.03–0.1 μM [2]), this compound retains the synthetically tractable rhodanine core that can be systematically diversified at N3, C5, and the 2-thioxo position. Researchers should explicitly avoid substituting with the N3-unsubstituted analog, which engages NAT1 and acetylcholinesterase instead of TrxR, or with N3-aryl analogs that lack TrxR documentation altogether [3].

Focused Library Synthesis and SAR Exploration Campaigns Leveraging the Allyl Handle for Orthogonal Diversification Chemistry

Medicinal chemistry teams engaged in hit-to-lead or lead optimization programs built on the 2-thioxo-4-thiazolidinone scaffold should select this compound as the preferred starting material for library generation. The terminal alkene of the N3-allyl group enables thiol-ene click chemistry, olefin cross-metathesis, and hydroboration/Suzuki coupling sequences that are chemically inaccessible from the N3-phenyl, N3-benzyl, or N3-methyl analogs [1]. This orthogonal reactivity allows for the rapid generation of 50–200 compound libraries without requiring de novo synthesis of the thiazolidinone core for each analog. Multi-vendor commercial availability (AKSci at 95%, Leyan at 90%, Chemsrc at 98% purity) ensures reliable supply for systematic SAR studies [2][3]. The compound's balanced logP (3.5) and Lipinski compliance (zero violations) further support its suitability as a lead-like starting point, mitigating the risk of generating excessively lipophilic library members that would violate drug-likeness criteria [4]. This application is particularly suited for groups targeting TrxR or other redox-related enzymes, where the 3,4,5-trimethoxybenzylidene pharmacophore provides an established binding element [5].

Comparative Selectivity Profiling of Rhodanine Derivatives to Address PAINS Liability Concerns in Academic Screening Cascades

Screening laboratories and chemical biology core facilities that encounter rhodanine-based hits in high-throughput campaigns and need to triage genuine target engagement from pan-assay interference artifacts should include this compound as a reference standard in selectivity panels. The compound's constrained target interaction profile—with only TrxR activity reported among curated BindingDB/ChEMBL entries—contrasts sharply with the unsubstituted rhodanine core, which shows promiscuous binding to NAT1, acetylcholinesterase, and β-lactamase (IC50 range 13–455 μM) [1][2]. By comparing hit behavior against this N3-allyl-substituted analog vs. the unsubstituted scaffold, screeners can assess whether observed activity is likely target-specific or a manifestation of rhodanine PAINS character. The literature consensus that rhodanines are established frequent hitters [3] makes this comparative framework essential for any screening cascade that encounters this chemotype. Procurement of the N3-allyl analog as a control compound, rather than the more promiscuous N3-unsubstituted version, provides a more discriminating selectivity benchmark.

Physicochemical Reference Standard for Computational ADME Model Calibration and Lipophilicity Prediction Validation in Heterocyclic Compound Libraries

Computational chemistry and in silico ADME groups developing or validating logP prediction algorithms, polar surface area models, or drug-likeness classifiers for heterocyclic compound libraries can utilize this compound as a well-characterized reference data point. Its experimentally contextualized calculated logP (3.5), tPSA (105 Ų), and molecular weight (351.44 g/mol) sit at the midpoint of the drug-like chemical space for 2-thioxo-4-thiazolidinones [1], providing a calibration point against which N3-aryl analogs (logP = 4.19, tPSA = 48.0) and N3-unsubstituted analogs (logP ≈ 2.84, tPSA ≈ 56.79) can be benchmarked [2][3]. The Zakrzewski et al. (2018) chromatographic study experimentally validated that computational logP predictions for this compound class correlate with measured RM values from reversed-phase TLC, establishing a framework for model accuracy assessment [4]. For cheminformatics groups building QSAR models or machine learning-based ADME predictors, the compound's well-defined structure, commercial availability, and documented physicochemical parameters make it an ideal inclusion in training and test sets for heterocyclic drug-likeness prediction.

Quote Request

Request a Quote for (5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.